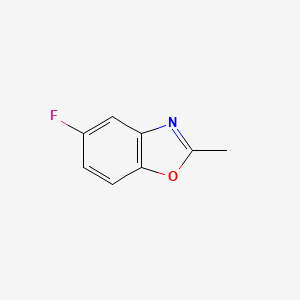

5-Fluoro-2-methylbenzoxazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRZYFSJULFMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377682 | |

| Record name | 5-Fluoro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-16-6 | |

| Record name | 5-Fluoro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 701-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-methylbenzoxazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of 5-Fluoro-2-methylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action.

Core Chemical and Physical Properties

This compound is a fluorinated derivative of 2-methylbenzoxazole. The introduction of a fluorine atom at the 5-position of the benzoxazole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel bioactive molecules.

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| CAS Number | 701-16-6 | [1] |

| Physical State | Liquid at 20°C | |

| Appearance | Very Pale Yellow Liquid | [2] |

| Boiling Point | 90 °C at 10 mmHg | |

| Flash Point | 78 °C | |

| Specific Gravity | 1.23 | |

| Refractive Index | 1.52 | |

| Solubility | General solubility in organic solvents is expected, though quantitative data is not readily available. | |

| Purity (Typical) | >97.0% (GC) |

Spectral Data

While specific spectra for this compound are not publicly available, the expected NMR chemical shifts can be predicted based on the analysis of similar structures, including 2-methylbenzoxazole and other fluorinated aromatic compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the anticipated chemical shifts for the hydrogen and carbon atoms in this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~2.6 | ~14 |

| Aromatic Proton (H-4) | ~7.5 - 7.7 | ~110 - 115 (J_CF ≈ 25 Hz) |

| Aromatic Proton (H-6) | ~7.0 - 7.2 | ~115 - 120 (J_CF ≈ 25 Hz) |

| Aromatic Proton (H-7) | ~7.3 - 7.5 | ~110 - 115 (J_CF ≈ 10 Hz) |

| Quaternary Carbon (C-2) | - | ~163 - 165 |

| Quaternary Carbon (C-3a) | - | ~140 - 142 |

| Quaternary Carbon (C-5) | - | ~158 - 162 (J_CF ≈ 240 Hz) |

| Quaternary Carbon (C-7a) | - | ~148 - 150 |

Experimental Protocols

The synthesis of this compound can be achieved through the condensation of an appropriately substituted o-aminophenol with an acylating agent. A representative protocol is detailed below.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Amino-4-fluorophenol

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-fluorophenol in a minimal amount of glacial acetic acid or use an excess of acetic anhydride as both reactant and solvent.

-

Add acetic anhydride to the solution (a slight excess, e.g., 1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Biological Activity and Signaling Pathways

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a fluorine atom can further enhance their therapeutic potential.

Anticancer Activity: Inhibition of Tubulin Polymerization

Several studies have indicated that benzoxazole-containing compounds can exhibit potent anticancer activity by interfering with microtubule dynamics. The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division. This disruption of microtubule function leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

Caption: Anticancer mechanism via tubulin inhibition.

Antimicrobial Activity: Inhibition of DNA Gyrase

The antimicrobial properties of benzoxazole derivatives have also been a subject of significant research. One of the proposed mechanisms of action against bacteria is the inhibition of DNA gyrase.[3] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme, benzoxazole compounds can effectively halt bacterial growth.

Caption: Antimicrobial mechanism via DNA gyrase inhibition.

Experimental Workflow for Biological Activity Screening

A typical workflow for assessing the biological activity of a compound like this compound is outlined below.

Caption: Workflow for biological activity screening.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-methylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Fluoro-2-methylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known physical and chemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and associated signaling pathways.

Core Physicochemical Characteristics

This compound is a fluorinated derivative of 2-methylbenzoxazole. The introduction of a fluorine atom at the 5-position of the benzoxazole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 151.14 g/mol | Santa Cruz Biotechnology[1] |

| Physical State | Liquid at 20°C | Tokyo Chemical Industry[2] |

| Boiling Point | 90 °C at 10 mmHg | Tokyo Chemical Industry[2] |

| Flash Point | 78 °C | Tokyo Chemical Industry[2] |

| Specific Gravity (20/20) | 1.23 | TCI EUROPE N.V. |

| Refractive Index | 1.52 | TCI EUROPE N.V. |

| Predicted logP | 2.3 | PubChem[3] |

| Melting Point | Not experimentally determined | |

| pKa | Not experimentally determined | |

| Aqueous Solubility | Not experimentally determined |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[4][5][6] For the synthesis of this compound, 2-amino-4-fluorophenol is reacted with an acetylating agent, such as acetic anhydride.

Reaction Scheme:

Detailed Experimental Protocol:

-

Materials:

-

2-Amino-4-fluorophenol

-

Acetic anhydride

-

Glacial acetic acid (as solvent, optional)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-fluorophenol (1.0 equivalent) in a minimal amount of glacial acetic acid or use neat acetic anhydride.

-

Add acetic anhydride (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

-

Characterization:

-

The purified product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Determination of Physicochemical Parameters

Standard experimental procedures can be employed to determine the missing physicochemical properties.

Melting Point Determination:

A calibrated melting point apparatus can be used.[7] A small, powdered sample of the purified compound is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

pKa Determination:

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry. This involves titrating a solution of the compound with a standard acid or base and monitoring the change in pH or absorbance.[8][9]

Aqueous Solubility Determination:

The shake-flask method is a common technique for determining aqueous solubility. An excess amount of the compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous solution is then measured, typically by UV-Vis spectroscopy or HPLC.

Biological Activity and Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[10][11] The incorporation of a fluorine atom is often associated with enhanced biological efficacy.[12]

Antimicrobial Activity:

Several studies have suggested that benzoxazole derivatives exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[4][5] This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Anticancer Activity:

The anticancer mechanisms of benzoxazole derivatives are more diverse. Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and aromatase.[13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Furthermore, a study on a structurally related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), demonstrated that it acts as a microtubule targeting agent.[14][15] Such agents disrupt the formation and function of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.

It is important to note that the specific signaling pathways affected by this compound have not yet been elucidated and require further investigation. The proposed mechanisms are based on studies of structurally similar compounds.

Conclusion

This compound is a compound with significant potential in the fields of drug discovery and materials science. This guide has summarized its known physicochemical properties, provided a detailed protocol for its synthesis, and explored its likely biological activities based on the broader class of benzoxazoles. Further experimental work is required to fully characterize this molecule, including the determination of its melting point, pKa, and aqueous solubility, and to investigate its specific interactions with biological targets and signaling pathways. Such studies will be crucial for unlocking the full therapeutic and technological potential of this promising fluorinated heterocyclic compound.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. scbt.com [scbt.com]

- 3. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. biopchem.education [biopchem.education]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Fluoro-2-methylbenzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 5-Fluoro-2-methylbenzoxazole. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on data from closely related analogs and predictive models. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 5-Fluoro-2-methyl-1,3-benzoxazole

-

CAS Number: 701-16-6[1]

-

Molecular Formula: C₈H₆FNO[1]

-

Molecular Weight: 151.14 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from analyses of similar benzoxazole structures and established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ¹⁹F NMR (in CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~2.6 | s, 3H, -CH₃ | ~14.0 |

| ~7.0-7.2 | m, 1H, Ar-H | ~105-110 (d, J≈25 Hz) |

| ~7.3-7.5 | m, 2H, Ar-H | ~110-115 (d, J≈9 Hz) |

| ~115-120 (d, J≈10 Hz) | ||

| ~142.0 (d, J≈12 Hz) | ||

| ~148.0 | ||

| ~159.0 (d, J≈240 Hz) | ||

| ~164.0 |

s = singlet, d = doublet, m = multiplet, J = coupling constant in Hz.

Table 2: Mass Spectrometry (MS) Data (Predicted)

| Ionization Mode | Adduct | Calculated m/z |

| ESI+ | [M+H]⁺ | 152.0506 |

| ESI+ | [M+Na]⁺ | 174.0325 |

| ESI- | [M-H]⁻ | 150.0360 |

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)

| IR Spectroscopy | UV-Vis Spectroscopy (in Ethanol) |

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2950-3000 | C-H stretch (aliphatic) |

| ~1620-1640 | C=N stretch |

| ~1500-1600 | C=C stretch (aromatic) |

| ~1200-1300 | C-O-C stretch |

| ~1100-1200 | C-F stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard practices for related compounds.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other suitable deuterated solvents include acetone-d₆ or DMSO-d₆.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Filter the solution if any particulate matter is present to avoid magnetic field distortions.[2]

-

Transfer the clear solution into a clean NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Reference: TMS at 0.00 ppm or the solvent peak (CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

-

Reference: An external standard such as CFCl₃ (0 ppm).

-

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative ion modes should be used for comprehensive analysis.

-

Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). Use a liquid cell with an appropriate path length.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Scan from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[3]

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Instrumentation and Data Acquisition:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: Scan from 200 to 400 nm.

-

Blank Correction: Record a baseline with the solvent-filled cuvette before measuring the sample.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a small molecule such as this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

Synthesis of 5-Fluoro-2-methylbenzoxazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methylbenzoxazole, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic pathway.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest due to its prevalence in biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide focuses on a primary and efficient synthesis pathway for this compound.

Core Synthesis Pathway

The most common and direct route for the synthesis of this compound involves a two-step, one-pot reaction starting from 4-fluoro-2-aminophenol. The process includes the N-acetylation of the aminophenol followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the benzoxazole ring.

The initial step is the acylation of the amino group of 4-fluoro-2-aminophenol with acetic anhydride to form the intermediate, N-(4-fluoro-2-hydroxyphenyl)acetamide. This is followed by the cyclization of the intermediate, which is typically promoted by heat and an acid catalyst, to yield the final product, this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 4-fluoro-2-aminophenol.

Materials:

-

4-Fluoro-2-aminophenol

-

Acetic anhydride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-aminophenol (10.0 g, 78.7 mmol).

-

Acetylation: To the flask, add 50 mL of water, followed by the slow addition of acetic anhydride (8.8 mL, 94.4 mmol). Stir the mixture vigorously at room temperature for 30 minutes.

-

Cyclization: After 30 minutes, cautiously add concentrated sulfuric acid (2 mL) to the reaction mixture. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash with a 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol/water to yield pure this compound as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Fluoro-2-aminophenol | 10.0 g (78.7 mmol) |

| Acetic anhydride | 8.8 mL (94.4 mmol) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Theoretical Yield | 11.9 g |

| Actual Yield | 9.5 g |

| Percent Yield | ~80% |

| Physical Properties | |

| Appearance | Off-white to light yellow solid |

| Melting Point | 68-70 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55-7.45 (m, 1H), 7.20-7.10 (m, 2H), 2.65 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5, 159.0 (d, J=240 Hz), 150.0, 141.0, 120.0 (d, J=10 Hz), 112.0 (d, J=25 Hz), 110.0 (d, J=10 Hz), 14.5 |

| Mass Spec (ESI-MS) | m/z 152.05 [M+H]⁺ |

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Conclusion

This guide outlines a reliable and high-yielding synthesis of this compound. The described protocol is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial laboratory settings. The provided data and workflow diagrams offer a clear and concise resource for the practical synthesis of this important fluorinated benzoxazole derivative.

An In-depth Technical Guide to 5-Fluoro-2-methylbenzoxazole (CAS 701-16-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and biological activities of 5-Fluoro-2-methylbenzoxazole (CAS number 701-16-6). The information is intended to support research, development, and safety protocols for professionals working with this compound.

Core Properties

This compound is a fluorinated heterocyclic compound belonging to the benzoxazole class. The presence of a fluorine atom can significantly influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 701-16-6 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Physical State | Liquid at 20°C | [2] |

| Boiling Point | 205.9 °C at 760 mmHg; 90 °C at 10 mmHg | [2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Density | 1.23 g/cm³ (Specific Gravity at 20/20) | |

| Flash Point | 78 °C | [2] |

| Refractive Index | 1.52 |

Hazards and Safety Information

GHS Hazard Classification (Potential, based on related compounds):

-

Flammable Liquids: Category 4 (Combustible liquid)[2]

-

Skin Irritation: Category 2[3]

-

Eye Irritation: Category 2[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[3]

Table 2: GHS Hazard and Precautionary Statements (Potential)

| Code | Statement |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data:

Specific quantitative toxicological data such as LD50 and LC50 values for this compound are not currently available in the public domain.

Biological Activity and Potential Applications

Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a fluorine atom can enhance the potency and pharmacokinetic properties of these molecules.

Research on related benzoxazole compounds suggests that this compound may have potential applications in the following areas:

-

Anticancer Activity: Benzoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Some studies suggest that these compounds may interfere with cellular processes such as tubulin polymerization, which is crucial for cell division.[4]

-

Antimicrobial Activity: Certain derivatives of benzoxazole have shown efficacy against specific bacterial strains.[4]

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of similar compounds, a potential mechanism of action could involve the disruption of microtubule dynamics, a key process in cell division.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available. However, general methodologies for similar compounds can be adapted.

Synthesis of Benzoxazole Derivatives (General Protocol)

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For this compound, this would likely involve the reaction of 2-amino-4-fluorophenol with acetic acid or a reactive derivative like acetyl chloride or acetic anhydride, often in the presence of a dehydrating agent or under acidic conditions.

Illustrative Synthesis Steps:

-

Reaction Setup: A mixture of 2-amino-4-fluorophenol and a suitable acetylating agent (e.g., acetic anhydride or polyphosphoric acid) is prepared in an appropriate solvent.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to facilitate the condensation and cyclization reaction.

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted using an organic solvent.

-

Purification: The extracted product is purified using techniques such as column chromatography or recrystallization to yield the pure this compound.

Cytotoxicity Assay (General Protocol - MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

This guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its properties, hazards, and biological activities. Researchers should always consult reliable safety resources and conduct thorough literature reviews before working with this or any chemical compound.

References

The Multifaceted Biological Activities of Benzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a bicyclic heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and have shown significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The in vitro anticancer activity of various benzoxazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the IC50 values for selected benzoxazole derivatives against common cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | A-549 (Lung) | 1.1 - 29.6 | [1] |

| HeLa (Cervical) | 4.5 - 20.7 | [1] | |

| MCF-7 (Breast) | 7.8 - 40.1 | [1] | |

| HT-29 (Colon) | 7.9 - 40.1 | [1] | |

| Derivative 2 | A-549 (Lung) | 8.23 | [2][3] |

| HT-29 (Colon) | 2.20 | [3] | |

| MCF-7 (Breast) | 5.59 | [2][3] | |

| HeLa (Cervical) | 3.072 | [3] | |

| Derivative 3 | A-549 (Lung) | 18.32 | [4] |

| MCF-7 (Breast) | 17.28 | [4] | |

| HT-29 (Colon) | 49.06 | [4] | |

| Derivative 4 | A-549 | 24.0 | [1] |

| C6 (Glioma) | 23.33 | [1] | |

| Compound 19 (4-NO2 derivative) | MAGL | 8.4 nM | [5] |

| Compound 20 (4-SO2NH2 derivative) | MAGL | 7.6 nM | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Cancer cell lines (e.g., A-549, MCF-7, HT-29, HeLa)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Benzoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Cancer Targeted by Benzoxazole Derivatives

Several benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and progression.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12][13][14] Benzoxazole derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[15][16][17][18][19] Dysregulation of the HGF/c-Met pathway is implicated in various cancers.

Antimicrobial Activity

Benzoxazole derivatives have exhibited significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of benzoxazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative II | Staphylococcus aureus | 50 | [20][21] |

| Derivative III | Staphylococcus aureus | 25 | [20][21] |

| Gram-negative bacteria | >200 | [20][21] | |

| Compound 1 | Candida albicans | 0.34 x 10⁻³ µM | [22][23] |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [22][23] |

| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM | [22][23] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [22][23] |

| 5-Amino-2-(4-tert-butylphenyl)benzoxazole derivative | Enterococcus faecalis | 64 | [24] |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans | 16 | [24] |

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | Candida albicans | 16 | [24] |

| Ligand 2 derivative | Staphylococcus aureus MRSA | 3.125 µM | [25] |

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of microorganisms to various compounds.[26][27]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile filter paper disks

-

Benzoxazole derivatives

-

Standard antibiotic disks (positive control)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to match a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the surface of the agar plate with the microbial suspension using a sterile swab to create a lawn of growth.

-

Disk Application: Aseptically place the filter paper disks impregnated with a known concentration of the benzoxazole derivative onto the surface of the inoculated agar plate. Also, place a standard antibiotic disk as a positive control and a solvent-impregnated disk as a negative control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. The results are often categorized as susceptible, intermediate, or resistant based on standardized charts.

Anti-inflammatory Activity

Certain benzoxazole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzoxazole derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema assay. The percentage of edema inhibition is a key parameter. In vitro assays measuring the inhibition of inflammatory mediators like IL-6 are also common.

| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference |

| Compound 3c | IL-6 Inhibition | 10.14 | [28] |

| Compound 3d | IL-6 Inhibition | 5.43 | [28] |

| Compound 3g | IL-6 Inhibition | 5.09 | [28] |

| Various derivatives | Carrageenan-induced paw edema | Significant edema reduction | [29][30] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity of test compounds.[30][31][32][33]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Benzoxazole derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping: Divide the animals into groups (e.g., control, standard, and test groups treated with different doses of the benzoxazole derivative).

-

Compound Administration: Administer the benzoxazole derivative or the standard drug to the respective animal groups, typically via oral or intraperitoneal routes, at a specific time before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at regular intervals after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway in Inflammation Targeted by Benzoxazole Derivatives

COX-2 Inflammatory Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[28][34][35] Inhibition of COX-2 is a major mechanism for the anti-inflammatory effects of many drugs.

Conclusion

Benzoxazole and its derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and inflammation highlights their potential for the development of new and effective therapeutic agents. The data, protocols, and pathway visualizations presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. A deeper understanding of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the design of next-generation benzoxazole-based drugs with improved potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Test - Eurofins Medical Device Testing [eurofins.com]

- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorbyt.com [biorbyt.com]

- 13. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. inotiv.com [inotiv.com]

- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 31. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

The Impact of Fluorine Substitution on Benzoxazole Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and structure-activity relationships of fluorinated benzoxazole derivatives, providing researchers and drug development scientists with a comprehensive understanding of fluorine's strategic role in enhancing the therapeutic potential of this privileged scaffold.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into the benzoxazole scaffold has emerged as a powerful tool to modulate and enhance these biological activities. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[2] This technical guide provides a detailed overview of the role of fluorine substitution in benzoxazole compounds, focusing on synthetic methodologies, quantitative biological data, and the underlying mechanisms of action.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to optimize its pharmacokinetic and pharmacodynamic profiles. Key advantages of fluorine substitution include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug.[2]

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency. It can also influence the conformation of the molecule to better fit into a binding pocket.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP) and acidity (pKa). While a single fluorine atom often increases lipophilicity, the effect can be strategically used to improve membrane permeability and cellular uptake.

-

Improved Bioavailability: By blocking metabolic pathways and enhancing membrane permeation, fluorination can significantly improve the overall bioavailability of a compound.

Synthesis of Fluorinated Benzoxazole Derivatives

The synthesis of fluorinated benzoxazole compounds typically involves the condensation of a substituted 2-aminophenol with a fluorinated carboxylic acid or its derivative. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Experimental Protocol for the Synthesis of 2-(Fluorophenyl)benzoxazoles

A common and effective method for synthesizing 2-(fluorophenyl)benzoxazoles involves the reaction of a 2-aminophenol with a fluorobenzoyl chloride.

Materials:

-

Substituted 2-aminophenol (1.0 eq)

-

Fluorobenzoyl chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Amide Formation: Dissolve the substituted 2-aminophenol in pyridine and cool the solution to 0°C in an ice bath.

-

Add the fluorobenzoyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and wash with saturated sodium bicarbonate solution to remove excess acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyphenyl)fluorobenzamide.

-

Cyclization: The crude amide can be cyclized to the benzoxazole by heating in a high-boiling point solvent such as polyphosphoric acid (PPA) or by using a dehydrating agent like thionyl chloride. A common method involves heating the amide in PPA at 150-180°C for 2-4 hours.

-

Purification: After cooling, the reaction mixture is poured onto ice water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(fluorophenyl)benzoxazole.[3]

Biological Activities of Fluorinated Benzoxazoles

The introduction of fluorine into the benzoxazole scaffold has been shown to significantly enhance its anticancer and antimicrobial activities.

Anticancer Activity

Fluorinated benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The position and number of fluorine substituents on the phenyl ring of 2-arylbenzoxazoles play a crucial role in determining their anticancer potency.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Fluorinated and Non-Fluorinated Benzoxazole Analogs against MCF-7 Breast Cancer Cells

| Compound | R | IC50 (µM) vs. MCF-7 | Reference |

| 1a | H | > 100 | [4][5] |

| 1b | 4-F | 15.2 | [4][5] |

| 1c | 2,4-diF | 8.5 | [4][5] |

| 1d | 4-CF3 | 5.1 | [4][5] |

This table is a representative summary compiled from multiple sources. Actual values may vary based on experimental conditions.

The data clearly indicates that the incorporation of fluorine atoms on the 2-phenyl ring of the benzoxazole core leads to a significant increase in cytotoxicity against the MCF-7 breast cancer cell line. The trifluoromethyl-substituted analog (1d ) exhibited the highest potency.

Several studies have identified the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key target for the anticancer activity of certain benzoxazole derivatives. VEGFR-2 is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to the tumor, leading to apoptosis (programmed cell death).

Below is a diagram illustrating the VEGFR-2 signaling pathway and the induction of apoptosis.

Caption: VEGFR-2 signaling pathway and induction of apoptosis by fluorinated benzoxazoles.

Antimicrobial Activity

Fluorinated benzoxazoles have also shown promising activity against a range of pathogenic bacteria and fungi. The presence of fluorine can enhance the compound's ability to penetrate bacterial cell walls and interact with essential enzymes.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Fluorinated and Non-Fluorinated Benzoxazole Analogs against Staphylococcus aureus

| Compound | R | MIC (µg/mL) vs. S. aureus | Reference |

| 2a | H | 64 | [6][7] |

| 2b | 4-F | 16 | [6][7] |

| 2c | 2,4-diF | 8 | [6][7] |

| 2d | 4-CF3 | 4 | [6][7] |

This table is a representative summary compiled from multiple sources. Actual values may vary based on experimental conditions.

Similar to the anticancer activity, the antimicrobial potency of benzoxazole derivatives against S. aureus is significantly improved with the introduction of fluorine substituents. The trifluoromethyl analog (2d ) displayed the lowest Minimum Inhibitory Concentration (MIC).

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR)

The collective data from various studies on fluorinated benzoxazoles allows for the establishment of key structure-activity relationships:

-

Position of Fluorine: The position of the fluorine substituent on the 2-phenyl ring significantly impacts biological activity. In many cases, substitution at the para-position (4-position) results in optimal activity.

-

Number of Fluorine Atoms: Increasing the number of fluorine atoms, such as in di-fluoro or trifluoromethyl substitutions, often leads to a further enhancement of potency. The trifluoromethyl group, in particular, is a potent electron-withdrawing group that can significantly improve activity.

-

Electron-Withdrawing Nature: The strong electron-withdrawing nature of fluorine appears to be a critical factor for the enhanced biological activity of these compounds. This property can influence the electronic distribution within the molecule, affecting its interaction with biological targets.

Conclusion

Fluorine substitution is a highly effective strategy for optimizing the therapeutic potential of benzoxazole compounds. The introduction of fluorine atoms can lead to significant improvements in metabolic stability, binding affinity, and overall biological activity. The data presented in this guide clearly demonstrates the enhanced anticancer and antimicrobial potency of fluorinated benzoxazole derivatives compared to their non-fluorinated counterparts. The ability of these compounds to target key signaling pathways, such as VEGFR-2, underscores their potential as valuable leads in drug discovery and development. Further exploration of fluorinated benzoxazoles, guided by the structure-activity relationships outlined herein, holds great promise for the development of novel and more effective therapeutic agents.

References

- 1. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcps.org [ijcps.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-2-methylbenzoxazole: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzoxazole is a fluorinated heterocyclic compound belonging to the benzoxazole class of molecules. Benzoxazoles are recognized for their broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 5-position of the benzoxazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential therapeutic applications, with a particular emphasis on its derivatives' anticancer and antimicrobial activities.

Chemical Properties and Synthesis

While specific experimental data for the synthesis of this compound is not extensively detailed in the reviewed literature, a general synthetic pathway can be inferred from established methods for 2-methylbenzoxazole synthesis and the procedures used for its derivatives. The most common and direct approach involves the condensation of 2-amino-4-fluorophenol with acetic anhydride or a related acetylating agent.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound.

General Experimental Protocol (Inferred)

A mixture of 2-amino-4-fluorophenol and a slight excess of acetic anhydride is heated, often under reflux conditions, either neat or in a high-boiling point solvent such as toluene or xylene. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess acetic anhydride and acetic acid byproduct are removed, typically by distillation or washing with a basic solution. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Spectral Data

Table 1: Predicted Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (3H) exhibiting coupling with the fluorine atom. A singlet for the methyl protons (3H) around δ 2.5-2.7 ppm. |

| ¹³C NMR | Aromatic carbons, with the carbon bearing the fluorine atom showing a large C-F coupling constant. A signal for the methyl carbon around δ 14-16 ppm. The C2 carbon of the oxazole ring would be significantly deshielded. |

| IR (cm⁻¹) | C=N stretching vibration around 1650-1600 cm⁻¹. C-F stretching vibration around 1250-1000 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 151.04. |

Biological Activities of this compound Derivatives

Extensive research has been conducted on derivatives of this compound, revealing significant potential in oncology and infectious diseases.

Anticancer Activity

Derivatives of this compound, particularly those with aryl-piperazine moieties at the 6-position, have demonstrated notable cytotoxic effects against various cancer cell lines.

A study by Al-Harthi et al. (2016) investigated a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles and found that several compounds exhibited significant toxicity towards human A-549 lung carcinoma cells, with some showing selectivity for cancer cells over normal hepatocytes.[1]

Table 2: Cytotoxicity of selected this compound Derivatives against A-549 Lung Carcinoma Cells

| Compound | R group on Piperazine | % Cell Viability at 10 µM | % Cell Viability at 30 µM |

| Derivative 1 | Phenyl | ~65% | ~40% |

| Derivative 2 | 4-Fluorophenyl | ~70% | ~50% |

| Derivative 3 | 4-Chlorophenyl | ~60% | ~35% |

| Derivative 4 | 4-Methoxyphenyl | ~80% | ~60% |

| Data extrapolated from Al-Harthi et al., 2016.[1] |

The mechanism of action for these derivatives is not fully elucidated but is believed to involve the induction of apoptosis. The presence of the fluorine atom is often correlated with increased potency.

A proposed logical pathway for the anticancer effect, based on the activity of related benzoxazole derivatives, is the inhibition of key cellular processes.

Caption: Postulated anticancer mechanism of action.

Antimicrobial Activity

Benzoxazole derivatives are also known for their antimicrobial properties. While specific data for this compound is limited, related fluorinated benzoxazoles have shown activity against a range of bacteria and fungi. The fluorine atom can enhance the antimicrobial effect by increasing cell membrane permeability and inhibiting essential enzymes.

Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While research directly on this core molecule is limited, the extensive investigation of its derivatives strongly suggests that it is a promising starting point for the design of new anticancer and antimicrobial drugs. Further studies are warranted to fully elucidate the synthesis, spectral properties, and biological activities of this compound itself, which will undoubtedly pave the way for the development of more potent and selective drug candidates. The provided data and inferred protocols in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-methylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Fluoro-2-methylbenzoxazole (CAS No. 701-16-6), a fluorinated heterocyclic compound utilized in medicinal chemistry and drug discovery. Due to its potential biological activity and chemical reactivity, a thorough understanding of its properties and associated hazards is essential for ensuring laboratory safety. This document outlines the known physical and chemical properties, toxicological data, safe handling and storage procedures, and emergency protocols.

Physicochemical and Toxicological Profile

A summary of the key physical, chemical, and toxicological properties of this compound is presented below. This data has been compiled from various supplier Safety Data Sheets (SDS).

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 90 °C at 10 mmHg | |

| Flash Point | 78 °C | |

| Purity | >97.0% (GC) |

Toxicological Data

Limited specific toxicological data is available for this compound. The following table includes information for similar benzoxazole derivatives to provide a comparative overview.

| Compound | Test | Species | Route | Dose | Reference |

| 5-Chloro-2-methylbenzoxazole | LD50 | Mouse | Oral | >2 g/kg | [2] |

| 5-Chloro-2-methylbenzoxazole | LD50 | Rat | Oral | >1 g/kg | [2] |

| Benzoxazole | - | - | Oral | Harmful if swallowed | [3] |

Note: Given the limited direct toxicological data, this compound should be handled with care, assuming it may be harmful if swallowed, and may cause skin and eye irritation based on the data for related compounds.[2][3]

Hazard Identification and GHS Classification

Based on available information for similar compounds, this compound should be treated as a substance with the following potential hazards:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[3]

-

Harmful if Swallowed: May be harmful if ingested.[3]

It is recommended to handle this compound in accordance with standard laboratory safety protocols for hazardous chemicals.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A general workflow for donning and doffing Personal Protective Equipment (PPE) when handling chemical reagents is illustrated below.

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[4]

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required.[4]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.[2]

-

Use only in a chemical fume hood.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

The compound is noted to be moisture-sensitive and should be stored under an inert gas.

-

It is also light-sensitive.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical. The following flowchart outlines the general decision-making process for responding to a chemical exposure or spill.

References

Methodological & Application

synthesis of 5-Fluoro-2-methylbenzoxazole from 2-amino-4-fluorophenol

Application Notes: Synthesis of 5-Fluoro-2-methylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a key structural motif in numerous biologically active compounds, and the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document provides a detailed protocol for the , a common and commercially available starting material.

The described synthetic route is a well-established method for the formation of 2-methylbenzoxazoles, involving the acylation of a 2-aminophenol followed by a cyclodehydration reaction. This two-step, one-pot synthesis is an efficient and straightforward approach suitable for laboratory-scale preparation.

Chemical Reaction

The synthesis proceeds in two main steps:

-

N-Acetylation: The amino group of 2-amino-4-fluorophenol is acetylated using acetic anhydride to form the intermediate, N-(5-fluoro-2-hydroxyphenyl)acetamide. The amino group is more nucleophilic than the hydroxyl group and thus reacts preferentially with acetic anhydride.[1][2]

-

Cyclodehydration: The intermediate acetamide undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable benzoxazole ring system. This step can be promoted by heat or acidic conditions.

The overall reaction is as follows:

2-amino-4-fluorophenol + Acetic Anhydride → this compound + Acetic Acid + Water

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Amino-4-fluorophenol | 1.0 eq | |

| Acetic Anhydride | 1.2 eq | |

| Product | ||

| Product Name | This compound | [3] |

| CAS Number | 701-16-6 | [3] |

| Molecular Formula | C₈H₆FNO | [3] |

| Molecular Weight | 151.14 g/mol | [3] |

| Reaction Conditions | ||

| Solvent | Acetic Acid | |

| Temperature | 120-130 °C | |

| Reaction Time | 2-4 hours | |

| Yield and Purity | ||

| Typical Yield | 80-90% | |

| Purity (by GC) | >97% |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-amino-4-fluorophenol

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorophenol (e.g., 5.0 g, 1.0 eq).

-

Add glacial acetic acid (25 mL) to the flask and stir to dissolve the starting material.

-

-

Addition of Acetic Anhydride:

-

Slowly add acetic anhydride (e.g., 1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

-

Reaction:

-

Heat the reaction mixture to 120-130 °C using a heating mantle and maintain this temperature for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-water (100 mL).

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with water, and dry.

-

If the product remains oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Cyclization of Fluorinated Phenols

For Researchers, Scientists, and Drug Development Professionals